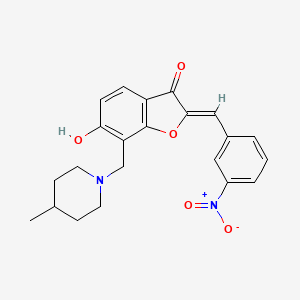

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at the C2 position, a hydroxyl group at C6, and a 4-methylpiperidinylmethyl substituent at C5.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-14-7-9-23(10-8-14)13-18-19(25)6-5-17-21(26)20(29-22(17)18)12-15-3-2-4-16(11-15)24(27)28/h2-6,11-12,14,25H,7-10,13H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZQVHNDOWNKHZ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrobenzylidene Group: This step often involves a condensation reaction between a benzofuran derivative and a nitrobenzaldehyde under basic conditions to form the benzylidene linkage.

Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas are common.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of benzofuran-3-one derivatives.

Reduction: Formation of amino derivatives of the compound.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Studies have shown that derivatives of benzofuran, including this compound, can effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. This suggests potential applications in managing chronic inflammatory diseases.

Cytotoxic Effects

The compound has demonstrated selective cytotoxicity towards cancer cells in vitro. Structure-activity relationship (SAR) studies indicate that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels further supports its potential as an anti-cancer agent.

Antioxidant Properties

The antioxidant capabilities of this compound allow it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Case Study 1: DRAK2 Inhibition

A study focused on benzofuran derivatives identified (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one as a potential DRAK2 inhibitor. It showed protective effects on islet β-cells against apoptosis, highlighting its application in diabetes treatment .

Case Study 2: Antibacterial Activity

Research on nitrobenzyl Schiff bases related to this compound revealed significant antibacterial properties. The synthesis and characterization of these compounds demonstrated their effectiveness against various bacterial strains, suggesting further exploration for therapeutic use .

Case Study 3: Antioxidant Studies

Investigations into the antioxidant properties of similar benzofuran derivatives indicated their ability to mitigate oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the piperidine moiety might enhance binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-3(2H)-one derivatives, which vary in substituents on the benzylidene ring, the heterocyclic amine group, and the benzofuran core. Below is a systematic comparison with structurally analogous compounds:

Substituents on the Benzylidene Ring

Heterocyclic Amine Substituents

Substituents on the Benzofuran Core

Key Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrobenzylidene group in the target compound contrasts with methoxy- or thiophene-based analogs.

Amine Group Variability : Piperidine and piperazine derivatives exhibit differences in basicity and hydrogen-bonding capacity. The 4-methylpiperidine group in the target compound balances lipophilicity and steric effects, while hydroxyethyl-piperazine analogs (e.g., ) may improve water solubility.

Commercial and Synthetic Relevance : Several analogs (e.g., ) are commercially available, suggesting industrial interest in benzofuran-3(2H)-one derivatives for medicinal chemistry pipelines. However, pharmacological data for these compounds are often proprietary or unpublished.

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group, a piperidine moiety, and a nitrobenzylidene group. The biological activities of benzofuran derivatives are well-documented, including anti-inflammatory, anticancer, and antioxidant properties. This article will explore the biological activity of this specific compound, supported by diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research has shown that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. For instance, a related benzofuran derivative demonstrated reductions in these cytokines by 93.8%, 98%, and 71% respectively, indicating strong anti-inflammatory potential . The suppression of NF-κB activity in macrophage cells further supports the anti-inflammatory effects of these compounds.

2. Anticancer Properties

Benzofuran derivatives have been explored for their anticancer properties, particularly against leukemia cells. In studies involving K562 human leukemia cells, certain benzofuran derivatives induced apoptosis and exhibited cytotoxic effects . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound 21b | K562 | 24% | ROS generation |

| Compound 29c | K562 | 24% | Mitochondrial dysfunction |

3. Antioxidant Activity

The antioxidant properties of benzofurans are attributed to their ability to scavenge free radicals and protect against oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of a benzofuran derivative showed significant inhibition of IL-6 release in macrophage cells. The compound’s ability to modulate inflammatory pathways highlights its therapeutic potential in chronic inflammatory diseases.

Case Study 2: Apoptosis in Cancer Cells

In another study focusing on K562 cells, the compound was found to activate caspases 3 and 7 after prolonged exposure, indicating its role in apoptosis induction through mitochondrial pathways . The results demonstrated a marked increase in caspase activity after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is an aurone derivative, synthesized via Knoevenagel condensation between benzofuran-3(2H)-one and substituted aldehydes. For example, benzofuran-3(2H)-one can react with 3-nitrobenzaldehyde under sonication or reflux in solvents like acetic anhydride with triethylamine as a catalyst ( ). Optimization involves adjusting reaction time (e.g., 18 min under ultrasound in ), solvent polarity, and stoichiometry of the aldehyde. The Z-isomer selectivity is achieved by controlling steric and electronic effects of substituents ( ).

Q. How can the stereochemical configuration (Z/E isomerism) of the benzylidene group be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example, irradiation of the benzylidene proton in the Z-isomer would show spatial proximity to the benzofuranone ring protons, confirming the synperiplanar arrangement ( ). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the structure ( ).

Q. What analytical techniques are recommended for purity assessment and characterization of this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Structural confirmation requires H/C NMR (e.g., characteristic benzofuranone carbonyl at ~170 ppm and nitro group signals at ~8 ppm in H NMR) ( ). Melting point analysis (101–103°C range for benzofuranone derivatives, as in ) and FT-IR (C=O stretch at ~1700 cm) are supplementary.

Advanced Research Questions

Q. What computational strategies can predict the biological target interactions of this compound, particularly its nitro and piperidinylmethyl substituents?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like NF-κB or DRAK2 ( ) can model interactions. Density Functional Theory (DFT) calculates electron distribution to rationalize the nitro group’s electron-withdrawing effects on reactivity. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding via the hydroxyl group) ( ).

Q. How does the 3-nitrobenzylidene moiety influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability?

- Methodological Answer : LogP calculations (e.g., using ChemDraw) predict lipophilicity, while Hansen solubility parameters guide solvent selection for formulation. The nitro group reduces solubility in aqueous media but enhances membrane penetration, as seen in aurones with similar substituents ( ). In vitro Caco-2 cell assays quantify permeability ( ).

Q. What in vitro assays are suitable for evaluating the antitumor mechanism of this compound, and how can data contradictions be resolved?

- Methodological Answer : Use MTT assays for cytotoxicity (e.g., IC against breast cancer lines like MCF-7) ( ). Apoptosis induction is confirmed via Annexin V-FITC/PI staining and mitochondrial membrane potential loss (JC-1 dye) ( ). Contradictory results (e.g., cell-line-specific efficacy) require dose-response validation and proteomic analysis (e.g., Western blot for caspase-3 activation).

Q. How can structure-activity relationship (SAR) studies optimize the 4-methylpiperidinylmethyl group for enhanced bioactivity?

- Methodological Answer : Synthesize analogs with varied piperidine substituents (e.g., 4-ethyl, 4-cyclopropyl) and test antimicrobial activity via microbroth dilution ( ). Compare binding affinities using surface plasmon resonance (SPR) against bacterial targets like Mycobacterium tuberculosis MtrA ( ). QSAR models (e.g., CoMFA) correlate substituent bulk with potency.

Q. What are the stability challenges of this compound under physiological conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. The benzylidene double bond is prone to hydrolysis; formulation in enteric coatings or cyclodextrin inclusion complexes improves stability ( ). NMR kinetics (e.g., H NMR in DO) track hydrolytic cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.